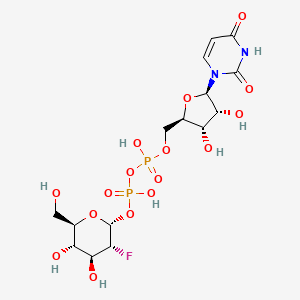

Uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of uridine 5’-(trihydrogen diphosphate) P’-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester typically involves the phosphorylation of uridine derivatives. The process often includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF) to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the phosphorylation of uridine derivatives. This method is advantageous due to its high specificity and yield. Additionally, large-scale chemical synthesis can be optimized by using automated reactors and continuous flow systems to maintain consistent reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

Uridine 5’-(trihydrogen diphosphate) P’-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions may involve agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional oxygen-containing functional groups, while reduction can produce deoxyuridine derivatives .

Aplicaciones Científicas De Investigación

Biochemical Research

Glycobiology

Uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester plays a crucial role in the study of glycosylation mechanisms and pathways. It acts as a substrate for glycosyltransferases, enzymes responsible for transferring sugar moieties to proteins and lipids, thus facilitating the synthesis of glycoproteins and glycolipids essential for cellular functions such as signaling and structural integrity .

Enzyme Interaction Studies

Research involving this compound focuses on its binding affinity with various enzymes involved in glycosylation. Studies have shown that the fluorination can influence enzyme-substrate interactions, potentially leading to improved selectivity in glycosylation reactions. Understanding these interactions is vital for optimizing its use in drug development.

Drug Development

Antiviral and Anticancer Potential

The modified structure of uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester suggests potential therapeutic applications, particularly in antiviral and anticancer drug development. Its ability to inhibit specific viral replication processes makes it a candidate for further exploration in antiviral therapies .

Prodrug Formulation

Research has indicated that derivatives of this compound may serve as prodrugs, enhancing the delivery and efficacy of nucleoside analogs in treating viral infections. For instance, studies on similar fluorinated nucleosides have shown selective activity against certain viruses, indicating a pathway for developing effective antiviral agents .

Industrial Applications

Synthesis of Complex Carbohydrates

In industrial settings, uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester is utilized in the synthesis of complex carbohydrates and glycoconjugates. These compounds are critical for various applications, including food technology and biopharmaceuticals.

Mecanismo De Acción

The mechanism of action of uridine 5’-(trihydrogen diphosphate) P’-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester involves its role as a nucleotide sugar. It acts as a donor of sugar moieties in glycosylation reactions, which are crucial for the biosynthesis of glycoconjugates. The compound interacts with specific enzymes, such as glycosyltransferases, to transfer the sugar moiety to target molecules. This process is essential for the formation of glycoproteins, glycolipids, and other glycoconjugates .

Comparación Con Compuestos Similares

Similar Compounds

Uridine diphosphate glucose (UDP-glucose): A nucleotide sugar involved in glycogen synthesis.

Uridine diphosphate galactose (UDP-galactose): A nucleotide sugar used in the biosynthesis of glycoproteins and glycolipids.

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc): A nucleotide sugar involved in the synthesis of glycosaminoglycans.

Uniqueness

Uridine 5’-(trihydrogen diphosphate) P’-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester is unique due to the presence of the 2-deoxy-2-fluoro modification. This modification enhances its stability and alters its reactivity compared to other nucleotide sugars. The fluorine atom can influence the compound’s interaction with enzymes and other biomolecules, making it a valuable tool in biochemical research .

Actividad Biológica

Uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester (UDP-2-deoxy-2-fluoro-D-glucose) is a modified nucleotide sugar that plays significant roles in various biological processes. This article explores its biological activity, mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

UDP-2-deoxy-2-fluoro-D-glucose is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H23FN2O16P2 |

| Molecular Weight | 568.29 g/mol |

| CAS Number | 67341-43-9 |

| Purity | ≥95% |

The compound features a fluorine atom at the 2-deoxy position, which enhances its stability and alters its reactivity compared to other nucleotide sugars. This modification can significantly influence its interactions with enzymes and other biomolecules, making it a valuable tool in biochemical research .

UDP-2-deoxy-2-fluoro-D-glucose acts primarily as a donor of sugar moieties in glycosylation reactions. It interacts with specific enzymes, such as glycosyltransferases, facilitating the transfer of sugar residues to target molecules. This process is crucial for the biosynthesis of glycoconjugates, including glycoproteins and glycolipids, which are essential for cell signaling and structural integrity .

Key Mechanisms:

- Glycosylation : UDP-2-deoxy-2-fluoro-D-glucose participates in glycosylation processes, contributing to the formation of complex carbohydrates.

- Cell Signaling : It plays a role in cell signaling pathways by acting on specific receptors involved in immune responses and cellular communication .

Biological Activities

Research has demonstrated that UDP-2-deoxy-2-fluoro-D-glucose exhibits several biological activities:

- Cell Signaling : The compound has been shown to influence the behavior of immune cells, particularly dendritic cells (DCs). It stimulates calcium transients and chemotaxis in immature DCs, promoting their migration and activation during immune responses .

- Antiviral Potential : Due to its structural similarity to natural nucleotides, UDP-2-deoxy-2-fluoro-D-glucose may have applications in developing antiviral therapies by inhibiting viral replication mechanisms .

- Cancer Research : The compound's ability to modify glycosylation patterns can impact cancer cell behavior, making it a candidate for further exploration in cancer therapeutics .

Case Studies

Several studies have explored the biological activity of uridine nucleotides and their derivatives:

- A study investigated the effects of uridine diphosphate (UDP) on dendritic cells, revealing that UDP enhances calcium signaling and promotes chemotaxis, indicating its role in immune modulation .

- Another research highlighted the potential of fluorinated nucleotides like UDP-2-deoxy-2-fluoro-D-glucose in antiviral drug development, demonstrating their efficacy in inhibiting viral replication through modified interactions with viral polymerases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of UDP-2-deoxy-2-fluoro-D-glucose, it is essential to compare it with similar nucleotide sugars:

| Compound | Key Features | Applications |

|---|---|---|

| Uridine Diphosphate Glucose (UDP-G) | Involved in glycogen synthesis | Metabolism studies |

| Uridine Diphosphate Galactose (UDP-Gal) | Used in glycoprotein biosynthesis | Glycobiology |

| Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc) | Critical for glycosaminoglycan synthesis | Cell signaling |

The presence of the 2-deoxy-2-fluoro modification in UDP-2-deoxy-2-fluoro-D-glucose sets it apart from these compounds by enhancing its stability and altering its enzymatic interactions, which can be advantageous for specific applications in biochemical research .

Propiedades

Fórmula molecular |

C15H23FN2O16P2 |

|---|---|

Peso molecular |

568.29 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H23FN2O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13-,14-/m1/s1 |

Clave InChI |

NGTCPFGWXMBZEP-NQQHDEILSA-N |

SMILES isomérico |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)F)O)O |

SMILES canónico |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)F)O)O |

Sinónimos |

UDP-2-fluoro-2-deoxy-D-glucose UDP-FGlc uridine-2-deoxy-2-fluoro-D-glucose diphosphate este |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.